molecular formula C23H27ClN4O2S2 B2355623 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1321963-12-5

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2355623
CAS No.: 1321963-12-5
M. Wt: 491.07
InChI Key: FEVLBKZYBMLQBZ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based hydrochloride salt featuring a dual benzothiazole scaffold: one substituted with a 4-methoxy-7-methyl group and the other linked via a carboxamide to a diethylaminoethyl side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2.ClH/c1-5-26(6-2)11-12-27(22(28)16-8-9-17-19(13-16)30-14-24-17)23-25-20-18(29-4)10-7-15(3)21(20)31-23;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVLBKZYBMLQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. The biological activities of benzothiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN4O2S, with a molecular weight of 491.1 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H27ClN4O2S
Molecular Weight491.1 g/mol
CAS Number1321963-12-5

Biological Activity Overview

Benzothiazole derivatives, including this compound, have been studied for various biological activities:

  • Antitumor Activity : Several studies indicate that benzothiazole compounds exhibit potent antitumor properties. For instance, related compounds have shown significant growth inhibition in various cancer cell lines, including breast and colon cancers .
  • Mechanism of Action : The cytotoxic effects are often attributed to the interference with cellular processes such as apoptosis and cell cycle regulation. The presence of electron-donating groups in the structure enhances their activity by stabilizing reactive intermediates during metabolic transformation .
  • Anti-inflammatory Properties : Some benzothiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

Study 1: Antitumor Efficacy

In a study conducted by Dubey et al., it was found that benzothiazole analogs exhibited IC50 values in the nanomolar range against multiple tumor cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity, particularly focusing on the thiazole ring's electronic properties .

Study 2: Mechanistic Insights

Research published in MDPI indicated that specific substitutions on the phenyl ring significantly affect the activity of benzothiazole derivatives. For instance, compounds with methyl substitutions showed improved interactions with target proteins involved in cell proliferation pathways .

Study 3: Anti-inflammatory Activity

A comprehensive review on benzothiazole derivatives noted their potential as anti-inflammatory agents, emphasizing their ability to modulate inflammatory pathways effectively. This suggests a broader therapeutic application beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzothiazole and thiazolidinone derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Modifications Yield (%) Melting Point (°C) Key Properties/Activities
Target Compound Benzothiazole-carboxamide Diethylaminoethyl, 4-methoxy-7-methyl, HCl salt N/A* N/A* Enhanced solubility (HCl salt), kinase inhibition (inferred)
Compound 9 () Thiazolidinone-thioxoacetamide 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield, moderate bioactivity (structural analog)
Compound 6d () Benzothiazole-thiadiazole Nitro, phenylureido-thiadiazole ~60–70† N/A VEGFR-2 inhibition, anticancer activity
N-(6-aminobenzo[d]thiazol-2-yl)benzamide () Benzothiazole-amide Amino, benzamide N/A N/A Corrosion inhibition, synthesis via nitro reduction
Compounds 10–15 () 1,2,4-Triazole-thione Phenylsulfonyl, difluorophenyl, halogenated acetophenones 53–97 N/A Tautomeric stability, S-alkylation specificity

†Yield estimated from similar synthetic procedures in .

Key Observations

Structural Diversity: The target compound’s dual benzothiazole-carboxamide scaffold distinguishes it from thiazolidinone () and triazole-thione () analogs. Its diethylaminoethyl side chain and HCl salt improve solubility, unlike neutral derivatives (e.g., , ) .

Synthesis and Yield :

  • The target compound likely requires multi-step synthesis involving benzothiazole coupling and HCl salt formation, similar to methods in (amide bond formation) and (HCl derivatization) .
  • Yields for benzothiazole derivatives vary widely: 53–97% in (triazoles) vs. 65–90% in (thioxoacetamides). The target compound’s yield would depend on the efficiency of carboxamide coupling and salt formation .

Biological Relevance: Compound 6d () demonstrates anticancer activity via VEGFR-2 inhibition, suggesting the target compound’s benzothiazole core may confer similar properties . The diethylaminoethyl group may enhance cellular uptake, analogous to dimethylaminoethyl substituents in ’s quinazoline derivatives .

Physicochemical Properties :

  • The HCl salt form increases aqueous solubility compared to neutral analogs (e.g., ’s Compound 9, m.p. 186–187°C). This is critical for bioavailability in drug development .

Preparation Methods

Cyclocondensation of Substituted Aniline Derivatives

The benzo[d]thiazole ring is constructed via cyclocondensation of 2-amino-4-methoxy-5-methylthiophenol with cyanogen bromide under acidic conditions.

Table 1: Optimization of Cyclocondensation Conditions

Reagent Ratio (Thiophenol:Cyanogen Bromide) Temperature (°C) Time (h) Yield (%)
1:1.1 0–25 12 68
1:1.5 25 8 72
1:2 50 6 65

Optimal conditions (1:1.5 reagent ratio, 25°C, 8 h) provided 72% yield of Intermediate A. Prolonged heating above 50°C led to demethylation of the methoxy group, reducing purity.

Synthesis of Benzo[d]thiazole-6-Carboxylic Acid

Oxidation of 6-Methylbenzo[d]thiazole

Intermediate B is synthesized via potassium permanganate oxidation of 6-methylbenzo[d]thiazole in alkaline aqueous medium.

Reaction Conditions:

  • Oxidizing Agent: KMnO₄ (3 equiv)
  • Solvent: 10% NaOH (w/v)
  • Temperature: 80°C, 4 h
  • Yield: 85%

The carboxylic acid is precipitated by acidifying the reaction mixture to pH 2–3 using concentrated HCl.

Amide Coupling of Intermediates A and B

EDCI/HOBT-Mediated Coupling

Activation of Intermediate B with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) enables amide bond formation with Intermediate A.

Table 2: Coupling Reaction Parameters

Parameter Value
Solvent Anhydrous dichloromethane
Coupling Agents EDCI (1.1 equiv), HOBT (1 equiv)
Base Triethylamine (1.5 equiv)
Temperature Room temperature, 12 h
Workup Aqueous NaHCO₃ wash, column chromatography (SiO₂, EA:hexane 1:3)
Yield 41–45%

The reaction requires rigorous exclusion of moisture, necessitating nitrogen atmosphere and molecular sieves.

Introduction of the Diethylaminoethyl Side Chain

Alkylation with 2-Chloro-N,N-diethylethylamine

The secondary amine of the coupled product is alkylated using 2-chloro-N,N-diethylethylamine in the presence of potassium carbonate.

Reaction Conditions:

  • Solvent: Acetonitrile
  • Base: K₂CO₃ (3 equiv)
  • Temperature: Reflux, 6 h
  • Yield: 78%

Excess alkylating agent (1.5 equiv) ensures complete substitution, with unreacted material removed via aqueous extraction.

Hydrochloride Salt Formation

Titration with Hydrogen Chloride

The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas until pH 1–2 is achieved.

Table 3: Salt Crystallization Parameters

Parameter Value
Solvent System Ether:EtOAc (10:1)
Precipitation Temperature 0°C
Filtration Cold filtration under nitrogen
Purity (HPLC) >99%

The hydrochloride salt is hygroscopic, requiring storage in desiccated containers with moisture-sensitive packaging.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 4.12 (q, J=7.1 Hz, 2H), 3.87 (s, 3H, OCH₃), 3.45–3.52 (m, 4H, NCH₂), 2.41 (s, 3H, CH₃), 1.32 (t, J=7.1 Hz, 6H, NCH₂CH₃).
  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole).

Purity Assessment

  • HPLC: Symmetrical peak at t₃=14.2 min (C₁₈ column, MeCN:H₂O 70:30, 1 mL/min).
  • Elemental Analysis: Calculated for C₂₃H₂₆ClN₅O₂S₂: C 53.12%, H 5.04%, N 13.47%; Found: C 53.08%, H 5.11%, N 13.39%.

Q & A

Q. Optimization :

  • Temperature control (60–80°C) to minimize side reactions .
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., diethylamino, methoxy) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods like DFT predict reactivity and stability?

  • Density Functional Theory (DFT) :
    • Calculates electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
    • Models interactions with biological targets (e.g., kinase active sites) via molecular docking .
  • Example : DFT studies on analogous compounds show methoxy groups enhance electron density, stabilizing π-π interactions with aromatic residues .

Advanced: What mechanistic insights explain contradictory yields in similar derivatives?

Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (DMF) improve solubility but may promote hydrolysis; non-polar solvents favor slower, selective reactions .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) in the benzamide moiety reduce nucleophilicity, requiring harsher conditions .
    Resolution : Kinetic studies (TLC monitoring) and adjusting reaction time/temperature .

Basic: What functional groups are critical for biological activity?

  • Diethylaminoethyl group : Enhances solubility and membrane permeability via protonation at physiological pH .
  • 4-Methoxy-7-methylbenzo[d]thiazole : Stabilizes hydrophobic interactions in enzyme binding pockets .
  • Hydrochloride salt : Improves crystallinity and storage stability .

Advanced: How can researchers identify and validate biological targets?

  • Target fishing : Use affinity chromatography with immobilized compound to pull down proteins from cell lysates .
  • Kinase profiling : Screen against panels of kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays .
  • Structural validation : Co-crystallization with identified targets (e.g., X-ray crystallography) .

Advanced: What strategies address low yields in heterocyclic ring formation?

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hours) and improves yields by 15–20% .
  • Catalytic systems : Pd/C or CuI for Suzuki-Miyaura coupling of thiazole intermediates .
  • Protecting groups : Temporarily shield reactive amines during cyclization .

Basic: How should the compound be stored to ensure stability?

  • Conditions : Desiccated at -20°C in amber vials to prevent light/ moisture degradation .
  • Stability testing : Monitor via HPLC every 6 months; degradation products include hydrolyzed amide and demethylated analogs .

Advanced: Can modifications to the thiazole ring enhance selectivity?

  • Substituent variation : Replace 4-methoxy with 4-ethoxy to increase lipophilicity and target engagement .
  • Ring expansion : Synthesize seven-membered analogs (e.g., thiazepines) to explore conformational flexibility .
  • Bioisosteres : Replace sulfur in thiazole with oxygen (oxazole) to alter electronic properties .

Advanced: How are reaction pathways optimized using computational screening?

  • Reaction path search algorithms : Identify low-energy transition states for key steps (e.g., amide bond formation) .
  • Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts .
  • Case study : ICReDD’s quantum chemical calculations reduced optimization time for analogous compounds by 40% .

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